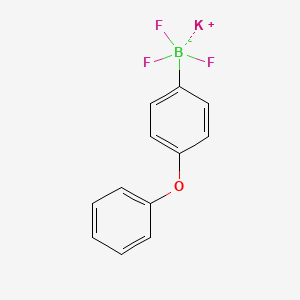
Potassium trifluoro(4-phenoxyphenyl)boranuide
Overview
Description
Potassium trifluoro(4-phenoxyphenyl)boranuide is a chemical compound with the CAS Number: 1187951-62-7. It has a molecular weight of 276.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is potassium trifluoro (4-phenoxyphenyl)borate (1-). The InChI code is 1S/C12H9BF3O.K/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;/h1-9H;/q-1;+1 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 276.11 . The InChI code for this compound is 1S/C12H9BF3O.K/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;/h1-9H;/q-1;+1 .Scientific Research Applications
Enantioselective Synthesis
Potassium trifluoro(organo)borates, closely related to potassium trifluoro(4-phenoxyphenyl)boranuide, have been utilized in enantioselective synthesis processes. For example, conjugate addition of potassium trifluoro(organo)borates to dehydroalanine derivatives, mediated by a chiral rhodium catalyst, afforded access to protected alpha-amino esters with high yields and enantiomeric excesses up to 95% (Navarre et al., 2008). This showcases the compound's role in producing chiral molecules, a key aspect of pharmaceutical synthesis and material science.
Organic Chemistry and Organoboron Reactivity
The reactivity and preparation of potassium trifluoro(organo)borates have been explored, revealing their potential as more reactive alternatives to traditional boronic acids or esters in many reactions (Darses & Genet, 2003). Their utility in transmetallation reactions with transition metals and the formation of difluoroboranes intermediate highlights their significance in the development of new organic synthesis methodologies.
Material Science Applications
The synthesis of luminescent borate complexes through the complexation of boron trifluoride by electron donor/acceptor substituted derivatives indicates the role of related boron compounds in creating new materials with potential applications in optoelectronics and fluorescence-based sensors (Massue et al., 2012). Such materials are critical for the development of advanced technologies in lighting, display, and sensing applications.
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
potassium;trifluoro-(4-phenoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF3O.K/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;/h1-9H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYOESXWWBSVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OC2=CC=CC=C2)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187951-62-7 | |
| Record name | Borate(1-), trifluoro(4-phenoxyphenyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187951-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[(propan-2-yl)amino]benzamide](/img/structure/B1454472.png)

![5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454474.png)

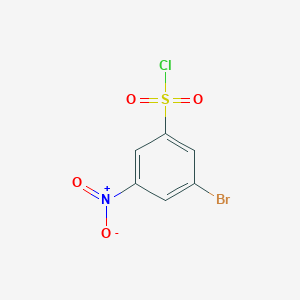
![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine](/img/structure/B1454480.png)

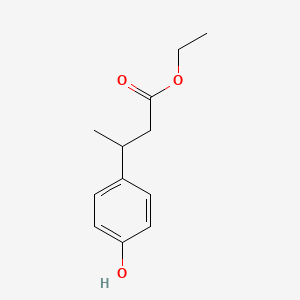

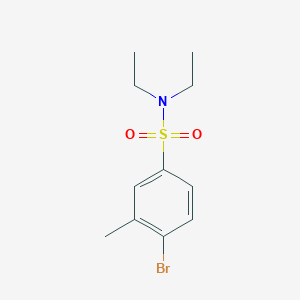
![Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1454492.png)
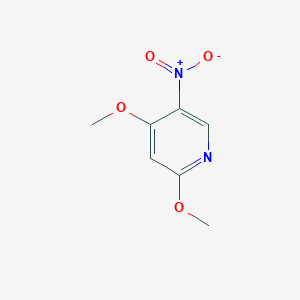

![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)
